2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl groups in the phenyl ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted thiadiazoles.
Scientific Research Applications
2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another thiourea derivative with similar trifluoromethyl groups, used as an organocatalyst.
3,5-Bis(trifluoromethyl)phenyl isocyanate: A related compound used in chemical derivatization and synthesis of other organic molecules.
Uniqueness
2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole is unique due to its specific combination of functional groups and heterocyclic structure. The presence of both amino and trifluoromethyl groups in the thiadiazole ring imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The aim is to provide a comprehensive overview based on recent research findings.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This structure includes a thiadiazole ring substituted with a trifluoromethyl phenyl group, which significantly influences its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit substantial antimicrobial properties . For instance, compounds with the thiadiazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger.
Compound | Target Organism | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | S. aureus | 32.6 | |
Compound B | E. coli | 47.5 | |
Compound C | A. niger | 30.0 |
The minimum inhibitory concentration (MIC) values indicate that certain derivatives of this compound are more effective than standard antibiotics.
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties . Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines.
The cytotoxic effects are attributed to the ability of these compounds to interfere with cellular processes critical for cancer cell survival.
Anti-inflammatory and Other Activities
In addition to antimicrobial and anticancer effects, the thiadiazole derivatives exhibit anti-inflammatory , anticonvulsant , and analgesic activities . These effects are primarily due to their ability to modulate various biochemical pathways involved in inflammation and neuronal excitability.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. Results showed that compounds with specific substitutions at the C-5 position demonstrated enhanced antibacterial activity compared to standard drugs like streptomycin and fluconazole .
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxicity of selected thiadiazole derivatives against a panel of cancer cell lines (NCI-60). Compounds exhibited varied IC50 values, indicating potential for development as anticancer agents .
Properties
Molecular Formula |
C10H5F6N3S |
---|---|
Molecular Weight |
313.22 g/mol |
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H5F6N3S/c11-9(12,13)5-1-4(7-18-19-8(17)20-7)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19) |
InChI Key |
DTOPBSVUSHFOKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN=C(S2)N |
Origin of Product |
United States |
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